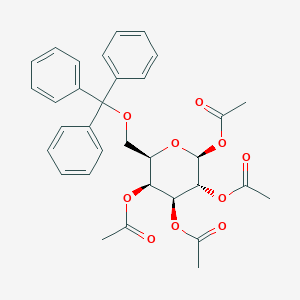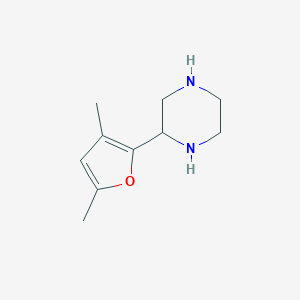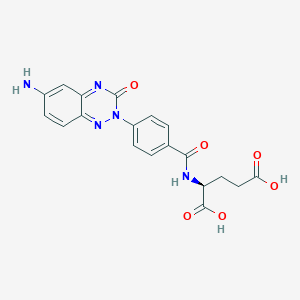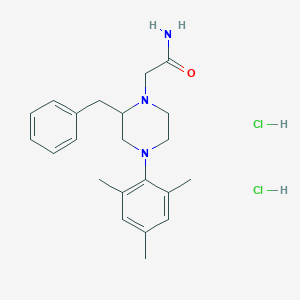
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose, commonly known as Trityl Galactose, is a carbohydrate derivative that has gained attention in the scientific community due to its unique properties. This compound is a key intermediate in the synthesis of various glycosylated molecules, which are crucial in the development of drugs, vaccines, and other biologically active compounds.
Scientific Research Applications
Synthesis and Characterization in Carbohydrate Chemistry
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose plays a crucial role in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. For instance, Bhattacharjee et al. (1981) demonstrated its use in the synthesis of 6-O-(6-O-β-d-galactopyranosyl-β-d-galactopyranosyl)-d-galactopyranose, highlighting its importance in the solid-phase synthesis of β-(1→6)-linked d-galactopyranans (Bhattacharjee, Zissis, & Glaudemans, 1981). Similarly, Kováč, Sokoloski, and Glaudemans (1984) utilized it in synthesizing and characterizing methyl 6-O-α- and -β-d-galactopyranosyl-β-d-galactopyranoside, further elucidating its role in carbohydrate research (Kováč, Sokoloski, & Glaudemans, 1984).
Role in Oligosaccharide Synthesis
This compound has also been pivotal in the synthesis of various oligosaccharides. Ohlsson and Magnusson (2000) explored its transformation into different galabioside derivatives, showcasing its versatility in synthesizing galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).
Application in Structural Analysis and Conformational Studies
In addition to synthesis, this compound is integral in structural and conformational analysis within carbohydrate chemistry. Tomić et al. (1995) used it in the synthesis and structural analysis of plant hormone-related compounds, providing insights into the molecular structure and dynamics of these compounds (Tomić et al., 1995).
Key Intermediate in Various Syntheses
This compound serves as a key intermediate in various syntheses. For example, Srikrishnan and An (1988) utilized it in synthesizing phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, an inhibitor of α-2-L-fucosyl transferase, highlighting its importance in the field of enzymology and inhibitor design (Srikrishnan & An, 1988).
Contribution to Methodological Advances
This compound has also contributed to methodological advances in carbohydrate chemistry. Vogel et al. (2007) synthesized various cyanoethylidene derivatives from it, showcasing its application in glycosylation reactions and the synthesis of complex carbohydrate structures (Vogel et al., 2007).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically acetylation and tritylation . The acetyl groups increase the compound’s reactivity, making it a suitable intermediate in various chemical reactions .
Biochemical Pathways
The compound is involved in the synthesis of disaccharides and D-glucose6-phosphate . These biochemical pathways are crucial for energy production and storage in cells. The compound’s role in these pathways could potentially influence various downstream effects, including energy metabolism .
Pharmacokinetics
The presence of acetyl groups typically enhances a compound’s lipophilicity, which can improve its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it influences. As a precursor in the synthesis of disaccharides and D-glucose6-phosphate, it could potentially influence energy production and storage within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced under acidic conditions due to the presence of acetyl groups .
Biochemical Analysis
Biochemical Properties
It is known to be involved in glycosylation processes . Glycosylation is a critical function in biology and impacts protein folding, cell-cell adhesion, and cell signaling.
Cellular Effects
As a glycosylation product, it may influence various cellular processes, including protein folding and stability, cell-cell adhesion, and cell signaling .
Molecular Mechanism
It is known to be involved in glycosylation, a process that attaches glycan to proteins, lipids, or other organic molecules . This process influences the structure and function of these molecules.
Metabolic Pathways
Given its role in glycosylation, it may interact with enzymes and cofactors involved in this process .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UNKWROQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)



![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


